Larazotide

Catalog No.
S532493
CAS No.
258818-34-7
M.F
C32H55N9O10
M. Wt
725.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Larazotide

CAS Number

258818-34-7

Product Name

Larazotide

IUPAC Name

2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

Molecular Formula

C32H55N9O10

Molecular Weight

725.8 g/mol

InChI

InChI=1S/C32H55N9O10/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46)/t19-,20-,21-,26-,27-/m0/s1

InChI Key

ORFLZNAGUTZRLQ-ZMBVWFSWSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Solubility

Soluble in DMSO

Synonyms

Larazotide; AT-2347; AT 2347; AT2347;

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN

Description

The exact mass of the compound Larazotide is 725.4072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Larazotide, also known as Larazotide acetate, is an octapeptide derived from the zonula occludens toxin produced by Vibrio cholerae. It functions primarily as a tight junction regulator, which is crucial for maintaining the integrity of the intestinal barrier. Larazotide is currently under investigation for its potential therapeutic effects in conditions such as celiac disease and inflammatory bowel disease, where increased intestinal permeability is a significant concern. Its chemical formula is C32H55N9O10C_{32}H_{55}N_{9}O_{10}, and it has a molecular weight of approximately 725.845 g/mol .

During its synthesis, primarily involving peptide bond formation. The synthesis typically utilizes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to form the peptide chain. The main types of reactions involved include:

  • Peptide Bond Formation: Essential for linking amino acids.
  • Deprotection and Coupling: Protecting groups are removed, allowing for the addition of new amino acids .

The reagents commonly used include protected amino acids and coupling agents like HBTU and DIC, with conditions maintained under mild temperatures and inert atmospheres to ensure stability.

Larazotide acts as a zonulin antagonist, blocking the action of zonulin on its receptors. This mechanism is vital in regulating tight junctions in the intestinal epithelium. By inhibiting the signaling pathways that lead to increased intestinal permeability, Larazotide helps restore barrier function. In vitro studies have shown that it can prevent changes induced by gliadin fragments and cytokines, preserving tight junction structure and function .

Key Effects:

  • Restoration of Intestinal Barrier Function: Prevents increased permeability associated with conditions like celiac disease.
  • Inhibition of Inflammatory Responses: Reduces macrophage recruitment and intestinal damage .

The synthesis of Larazotide involves several steps in solid-phase peptide synthesis:

  • Resin Loading: The first amino acid is attached to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed.
  • Coupling: The next amino acid is added to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .

Larazotide is primarily being studied for its role in treating gastrointestinal disorders, particularly:

  • Celiac Disease: A condition characterized by gluten sensitivity leading to increased intestinal permeability.
  • Inflammatory Bowel Disease: Conditions like Crohn's disease and ulcerative colitis where tight junction regulation may play a therapeutic role.

Clinical trials have indicated that Larazotide may reduce symptoms associated with gluten exposure in celiac disease patients who do not respond adequately to a gluten-free diet .

Research indicates that Larazotide interacts with various biomolecules involved in tight junction regulation. It has been shown to inhibit changes induced by gliadin peptides and cytokines that typically disrupt tight junction integrity. In vivo studies demonstrated its ability to prevent gliadin-induced macrophage accumulation in transgenic mouse models, showcasing its potential for modulating immune responses related to gut permeability .

Several compounds exhibit similar mechanisms of action or target pathways related to tight junction regulation. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
ZonulinProteinRegulates tight junctionsEndogenous protein associated with permeability changes
AT-1002HexapeptideTight junction modulationDerived from Vibrio cholerae toxin
EGF (Epidermal Growth Factor)ProteinPromotes epithelial cell growthInvolved in various signaling pathways affecting tight junctions
OccludinProteinStructural component of tight junctionsIntegral membrane protein crucial for TJ formation

Larazotide's unique position as a synthetic octapeptide specifically targeting zonulin receptors distinguishes it from these compounds, particularly in its application for gastrointestinal disorders like celiac disease .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

9

Exact Mass

725.40718899 g/mol

Monoisotopic Mass

725.40718899 g/mol

Heavy Atom Count

51

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZN3R5560ZV

Sequence

GGVLVQPG

Drug Indication

Investigated for use/treatment in autoimmune diseases, diabetes mellitus type 1, and gastrointestinal diseases and disorders (miscellaneous).

Mechanism of Action

AT-1001 is an orally administered octapeptide zonulin receptor antagonist that appears to exert its inhibitory effect on gliadin-induced tight junction disassembly by blocking putative zonulin receptors on the luminal surface of the small intestine.

Other CAS

258818-34-7

Wikipedia

Larazotide

Dates

Modify: 2024-02-18
1. Khaleghi S, Ju JM, Lamba A, Murray JA. The potential utility of tight junction regulation in celiac disease: focus on larazotide acetate. Therap Adv Gastroenterol. 2016 Jan;9(1):37-49. doi: 10.1177/1756283X15616576. PMID: 26770266; PMCID: PMC4699279.

2. Fasano A. Intestinal permeability and its regulation by zonulin: diagnostic and therapeutic implications. Clin Gastroenterol Hepatol. 2012 Oct;10(10):1096-100. doi: 10.1016/j.cgh.2012.08.012. Epub 2012 Aug 16. PMID: 22902773; PMCID: PMC3458511.

3. Sturgeon C, Lan J, Fasano A. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model. Ann N Y Acad Sci. 2017 Jun;1397(1):130-142. doi: 10.1111/nyas.13343. Epub 2017 Apr 19. PMID: 28423466; PMCID: PMC5479715.

Explore Compound Types